1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one
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Overview
Description
1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one is an organic compound that features a chloroethanone group attached to an amino-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with thionyl chloride, which introduces the chloro group into the ethanone structure. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylphenyl)ethanone: Lacks the chloro group, leading to different reactivity and applications.
1-(3-Amino-4-methylphenyl)-2-bromoethan-1-one: Similar structure but with a bromo group instead of chloro, affecting its chemical behavior.
1-(3-Amino-4-methylphenyl)-2-fluoroethan-1-one: Contains a fluoro group, which can influence its reactivity and biological activity.
Uniqueness
1-(3-Amino-4-methylphenyl)-2-chloroethan-1-one is unique due to the presence of the chloro group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
80261-95-6 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3-amino-4-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5,11H2,1H3 |
InChI Key |
GITSJWQUSCQHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)N |
Origin of Product |
United States |
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